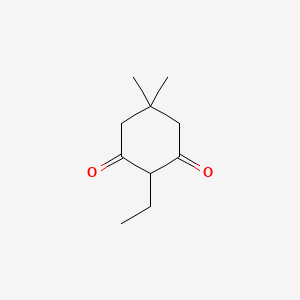
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- is an organic compound with the molecular formula C10H16O2 It is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at the 2-position and the 5,5-positions are replaced by ethyl and dimethyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- typically involves the alkylation of 1,3-cyclohexanedione. One common method is the reaction of 1,3-cyclohexanedione with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of 1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The starting materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., ethyl bromide) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanedione derivatives.
Aplicaciones Científicas De Investigación
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes and affect their activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexanedione, 5,5-dimethyl-: A closely related compound with similar chemical properties but without the ethyl group at the 2-position.
2-Methyl-1,3-cyclohexanedione: Another derivative with a methyl group at the 2-position instead of an ethyl group.
Uniqueness
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- is unique due to the presence of both ethyl and dimethyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
2406-29-3 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-ethyl-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-4-7-8(11)5-10(2,3)6-9(7)12/h7H,4-6H2,1-3H3 |
Clave InChI |
GOSMSPNTUUZKBY-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)CC(CC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















